molecular formula C23H27N3O2 B2370137 N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine CAS No. 2310135-18-1

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine

Cat. No.: B2370137
CAS No.: 2310135-18-1
M. Wt: 377.488
InChI Key: IVGJGWNPAKJGGB-UHFFFAOYSA-N
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Description

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine is a derivative of BMS-202, a potent inhibitor of the interaction between programmed death-1 (PD-1) and programmed death-ligand 1 (PD-L1). This compound is primarily used in cancer research due to its ability to modulate immune responses by blocking the PD-1/PD-L1 pathway .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine involves the deacetylation of BMS-202. The process typically includes the use of deacetylating agents under controlled conditions to remove the acetyl group from BMS-202 . Specific details on the reaction conditions, such as temperature, solvent, and time, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes as laboratory-scale synthesis but on a larger scale. This involves scaling up the reaction while maintaining stringent control over reaction parameters to ensure consistency and quality of the product .

Chemical Reactions Analysis

Types of Reactions

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine has a wide range of scientific research applications, including:

Mechanism of Action

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine exerts its effects by inhibiting the interaction between PD-1 and PD-L1. This blockade prevents PD-L1 from binding to PD-1 on T cells, thereby restoring T cell activity and enhancing the immune response against cancer cells. The molecular targets involved include PD-1 and PD-L1, and the pathways affected are primarily related to immune checkpoint regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine include other PD-1/PD-L1 inhibitors such as:

Uniqueness

This compound is unique due to its specific deacetylation, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound, BMS-202. This modification can potentially enhance its efficacy and reduce side effects in therapeutic applications .

Properties

IUPAC Name

N'-[[2-methoxy-6-[(2-methyl-3-phenylphenyl)methoxy]pyridin-3-yl]methyl]ethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O2/c1-17-20(9-6-10-21(17)18-7-4-3-5-8-18)16-28-22-12-11-19(15-25-14-13-24)23(26-22)27-2/h3-12,25H,13-16,24H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGJGWNPAKJGGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1C2=CC=CC=C2)COC3=NC(=C(C=C3)CNCCN)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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